(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile
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Overview
Description
(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a fluorophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Amino-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents.
Major Products Formed
Oxidation: Formation of nitriles and amides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-3-Amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-Amino-3-(4-chlorophenyl)acrylonitrile
- (E)-3-Amino-3-(4-bromophenyl)acrylonitrile
- (E)-3-Amino-3-(4-methylphenyl)acrylonitrile
Uniqueness
(E)-3-Amino-3-(4-fluorophenyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
(E)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ |
InChI Key |
ORPYPQORYFJOFC-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C#N)/N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)F |
Origin of Product |
United States |
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